molecular formula C30H32Cl4N6S2Zn B1312936 (7-Amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dichlorozinc;dichloride CAS No. 6586-04-5

(7-Amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dichlorozinc;dichloride

Cat. No. B1312936
CAS RN: 6586-04-5
M. Wt: 747.9 g/mol
InChI Key: DAQXTSXITPUGRG-UHFFFAOYSA-L
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Description

“(7-Amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dichlorozinc;dichloride” is also known as Toluidine Blue . It is a nuclear stain that may be used as an alternative to methylene blue . The molecular formula is C15H16ClN3S and the molecular weight is 305.82 g/mol .


Molecular Structure Analysis

The molecular structure of Toluidine Blue involves a phenothiazine group, which is a tricyclic compound that includes nitrogen and sulfur atoms . The compound also contains a dimethylazanium group .


Chemical Reactions Analysis

Toluidine Blue has been studied in reactions with perchlorate ion in acidic medium . The reaction is first order in both the oxidant and the reductant . Toluidine Blue also forms a strong 2:1 dye–polyelectrolyte complex with polyacrylic acid polymer (PAA), exhibiting large hypsochromic shifts in their UV-vis profiles .


Physical And Chemical Properties Analysis

Toluidine Blue is a solid with a green color . It is soluble in water . The compound has a molecular weight of 305.82 g/mol .

Scientific Research Applications

  • Polyelectrolyte–Dye Interactions

    • Field : Chemistry, specifically polymer science .
    • Application : This compound, also known as Toluidine blue, forms a strong 2:1 dye–polyelectrolyte complex with polyacrylic acid polymer (PAA), exhibiting large hypsochromic shifts in their UV-visible spectra .
    • Method : The interaction between the dye and the polymer is studied using UV-visible spectroscopy .
    • Results : The study found that the dye and the polymer form a complex, which could have potential applications in various fields .
  • Kinetics and Mechanism of Reaction

    • Field : Physical Chemistry .
    • Application : The kinetics of the reaction of this compound with perchlorate ion has been studied .
    • Method : The reaction was carried out at 30 ± 1°C, [H+] = 1 x 10-2 mol dm-3 and ionic strength (I) = 0.5 mol dm-3 (NaCl). The reaction is first order in both the oxidant and the reductant .
    • Results : The second-order rate constant increases with increase in acid concentration. It decreases with increase in ionic strength and dielectric constant .
  • Maternal Gene Expression

    • Field : Biochemistry, specifically gene expression .
    • Application : This compound has been used in studies related to maternal gene expression .
    • Method : The details of the method are not provided in the search results .
    • Results : The results of the study are not provided in the search results .
  • pH Sensing

    • Field : Chemistry, specifically sensor technology .
    • Application : Dyes entrapped within polyelectrolyte complexes are used for pH sensing .
    • Method : The dye is entrapped within a polyelectrolyte complex, which can then be used to sense changes in pH .
    • Results : This method allows for the detection of changes in pH, which can be useful in various fields such as environmental monitoring and healthcare .
  • Textile Industry

    • Field : Textile industry .
    • Application : Dye–polymer interactions have revolutionized the textile industry .
    • Method : The dye is used in conjunction with polymers to create a variety of colors and patterns on textiles .
    • Results : This has led to a wide range of possibilities in textile design and has greatly expanded the capabilities of the textile industry .
  • Maternal Gene Expression

    • Field : Biochemistry, specifically gene expression .
    • Application : This compound has been used in studies related to maternal gene expression .
    • Method : The details of the method are not provided in the search results .
    • Results : The results of the study are not provided in the search results .
  • pH Sensing

    • Field : Chemistry, specifically sensor technology .
    • Application : Dyes entrapped within polyelectrolyte complexes are used for pH sensing .
    • Method : The dye is entrapped within a polyelectrolyte complex, which can then be used to sense changes in pH .
    • Results : This method allows for the detection of changes in pH, which can be useful in various fields such as environmental monitoring and healthcare .
  • Textile Industry

    • Field : Textile industry .
    • Application : Dye–polymer interactions have revolutionized the textile industry .
    • Method : The dye is used in conjunction with polymers to create a variety of colors and patterns on textiles .
    • Results : This has led to a wide range of possibilities in textile design and has greatly expanded the capabilities of the textile industry .
  • Maternal Gene Expression

    • Field : Biochemistry, specifically gene expression .
    • Application : This compound has been used in studies related to maternal gene expression .
    • Method : The details of the method are not provided in the search results .
    • Results : The results of the study are not provided in the search results .

Future Directions

Toluidine Blue has numerous applications, from biology to the textile industry . It can be used for pH sensing , in the textile industry , and in food manufacturing . Future research may explore additional applications and improve our understanding of its properties and interactions.

properties

IUPAC Name

(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dichlorozinc;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H15N3S.4ClH.Zn/c2*1-9-6-13-15(8-11(9)16)19-14-7-10(18(2)3)4-5-12(14)17-13;;;;;/h2*4-8,16H,1-3H3;4*1H;/q;;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQXTSXITPUGRG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2.CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2.[Cl-].[Cl-].Cl[Zn]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32Cl4N6S2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466405
Record name SBB058282
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

747.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dichlorozinc;dichloride

CAS RN

6586-04-5
Record name SBB058282
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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